Maytansinoid DM4

ADC bystander killing disulfide linker antigen heterogeneity

Challenge: Selecting ADC payloads without assessing linker-dependent metabolite profiles risks losing bystander killing-critical for heterogeneous solid tumors. Solution: Maytansinoid DM4, a thiol-functionalized maytansine derivative. - **Bystander mechanism**: Reducible disulfide linkers (e.g., SPDB) enable intracellular release of DM4 and S-methyl-DM4; metabolites show ~1,000× higher extracellular cytotoxicity vs. non-bystander conjugates. - **Clinical de-risking**: Payload in mirvetuximab soravtansine (Elahere), first FDA-approved ADC for FRα+ platinum-resistant ovarian cancer. - **DAR optimization window**: Target DAR 2-6 for favorable clearance (7-10% ID/g liver); DAR >9 increases liver sequestration 2.4-4.0× without added efficacy. - **Supply**: Research and GMP-grade available; reducible linker-ready thiol group.

Molecular Formula C39H56ClN3O10S
Molecular Weight 794.4 g/mol
Cat. No. B15605382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaytansinoid DM4
Molecular FormulaC39H56ClN3O10S
Molecular Weight794.4 g/mol
Structural Identifiers
InChIInChI=1S/C39H56ClN3O10S/c1-22-13-12-14-27(50-11)39(48)21-29(52-35(47)41-39)37(5,6)34-38(7,53-34)28(51-33(46)23(2)42(8)30(44)15-16-36(3,4)54)20-31(45)43(9)25-18-24(17-22)19-26(49-10)32(25)40/h12-14,18-19,23,27-29,34,48,54H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13+
InChIKeySVVGCFZPFZGWRG-CMGUSREGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM4: ADC Payload with Bystander Killing


Maytansinoid DM4 is a thiol-containing semisynthetic derivative of the ansa macrolide maytansine, a microtubule-targeting agent that suppresses dynamic instability at subnanomolar concentrations [1]. DM4 serves as the cytotoxic payload in several clinical-stage antibody-drug conjugates (ADCs), most notably mirvetuximab soravtansine (Elahere), the first FDA-approved ADC for folate receptor alpha (FRα)-positive platinum-resistant ovarian cancer . Unlike its close structural analog DM1, DM4 is specifically designed for conjugation via reducible disulfide linkers (e.g., SPDB, sulfo-SPDB), which enables intracellular release of lipophilic, membrane-permeable metabolites (DM4 and S-methyl-DM4) that mediate both direct target-cell killing and bystander killing of neighboring antigen-negative tumor cells — a property absent from thioether-linked maytansinoid conjugates [2].

Cleavable disulfide linker conjugation for ADC payload release
Generates lipophilic bystander-active metabolites (DM4, S-methyl-DM4)
Microtubule dynamics disruption at picomolar binding affinity to tubulin

DM4 Uniqueness: Linker-Dependent Bystander Killing


Maytansinoid ADC payloads are not functionally interchangeable, because the linker chemistry dictates the metabolic fate, metabolite lipophilicity, and consequent bystander killing capability of the conjugate. DM4 is designed for conjugation exclusively through its thiol group via a reducible disulfide linker; intracellular reduction yields the free thiol DM4, which undergoes S-methylation to form the highly lipophilic, membrane-permeable metabolite S-methyl-DM4 [1]. This metabolite diffuses out of the target cell and into adjacent antigen-negative tumor cells, enabling bystander killing. In contrast, DM1 conjugated via a non-reducible thioether linker (e.g., SMCC, as in trastuzumab emtansine [Kadcyla]) yields only a hydrophilic lysine-Nε-SMCC-DM1 adduct that cannot cross cell membranes, eliminating bystander killing [2]. Even when DM1 is paired with a disulfide linker, its metabolite profile differs: S-methyl-DM1 is formed, but no free DM1 is detected, and the bystander killing efficiency may diverge from DM4-based conjugates [3]. The quantitative evidence below demonstrates that these linker-payload interdependencies produce differences of up to approximately 1,000-fold in metabolite cytotoxicity and qualitatively distinct in vivo efficacy, establishing that DM4 cannot be generically replaced by DM1 or other maytansinoids without fundamentally altering the pharmacological properties of the ADC.

DM4 (disulfide-linked)
Produces diffusible DM4 and S-methyl-DM4; enables bystander killing in heterogeneous antigen models.
DM1 (thioether-linked)
Yields only non-diffusible lysine-Nε-SMCC-DM1; bystander killing absent. Even with disulfide linkers, DM1 metabolite profile and bystander efficiency may differ from DM4.

DM4 Quantitative Differentiation Evidence


Bystander Killing: Disulfide vs. Thioether Linkers

In a direct head-to-head comparison, the disulfide-linked conjugate huC242-SPDB-DM4 produced lipophilic, membrane-permeable metabolites (DM4 and S-methyl-DM4) that diffused from target cells to kill neighboring antigen-negative tumor cells (bystander killing). The thioether-linked conjugate huC242-SMCC-DM1 yielded only the hydrophilic, non-diffusible metabolite lysine-Nε-SMCC-DM1 and exhibited no bystander killing. Despite equivalent in vitro potency against antigen-positive cells, the disulfide-linked DM4 conjugate displayed considerably greater in vivo antitumor activity in multiple xenograft models. The activity advantage was attributed specifically to the bystander effect, not to differences in total tumor delivery of active metabolites [1][2].

Bystander killing capability
Head-to-head
Positive (disulfide) vs. Absent (thioether)
huC242-SPDB-DM4 generates membrane-permeable metabolites; huC242-SMCC-DM1 does not.
Defines linker-payload dependency for bystander effect
Xenograft models; qualitative outcome difference
ADC bystander killing disulfide linker antigen heterogeneity

Lipophilic vs. Hydrophilic Metabolite Cytotoxicity

Cell-based viability assays with extracellular addition of purified metabolites demonstrated that the lipophilic metabolites derived from disulfide-linked DM4 conjugates (DM4 and S-methyl-DM4) are approximately 1,000-fold more cytotoxic than the hydrophilic lysine-Nε-linker-maytansinoid metabolite (lysine-Nε-SMCC-DM1) produced from thioether-linked DM1 conjugates. This large potency gap arises because lipophilic metabolites can passively cross cell membranes to reach their intracellular tubulin target, whereas the hydrophilic lysine adduct cannot [1].

Metabolite cytotoxicity differential
Head-to-head
~1,000-fold higher
Lipophilic DM4/S-methyl-DM4 vs. hydrophilic lysine-Nε-SMCC-DM1
Explains bystander killing mechanism through membrane permeability
Extracellular addition on carcinoma cell lines
ADC metabolite cytotoxicity linker-dependent pharmacology payload release

Microtubule Dynamics: S-Methyl-DM4 vs. Maytansine

In a comparative in vitro microtubule assay, the DM4 metabolite S-methyl-DM4 suppressed microtubule dynamic instability by 73% at 100 nmol/L, compared with only 45% suppression by the parent compound maytansine at the same concentration. S-methyl-DM1 achieved 84% suppression. Additionally, at concentrations ≥2 μmol/L, S-methyl-DM4 induced more extensive tubulin aggregate formation detectable by electron microscopy than S-methyl-DM1, indicating a distinct aggregation propensity not shared equally among maytansinoid metabolites [1].

Microtubule dynamics suppression
Head-to-head
73% (S-methyl-DM4) vs. 45% (maytansine) at 100 nmol/L
S-methyl-DM1 84% suppression; distinct tubulin aggregate formation for DM4 metabolite
Distinct tubulin perturbation and aggregation profile
In vitro microtubule assay; EM confirmation of aggregates
microtubule dynamics tubulin inhibitor maytansinoid pharmacology

ADC Therapeutic Index: DAR Optimization

In systematic preclinical studies using a DM4-based cleavable conjugate (M9346A-sulfo-SPDB-DM4 targeting FRα) alongside a DM1-based uncleavable conjugate, maytansinoid ADCs with average DAR ~2–6 demonstrated comparable plasma clearance and tumor delivery. At average DAR ~9–10, clearance accelerated markedly and liver accumulation increased to 24–28% injected dose per gram (%ID/g), compared with 7–10% ID/g for lower-DAR conjugates (2–6 h post-injection). At constant antibody dose, DAR ~6 conjugates were more efficacious than DAR ~3; however, DAR 9–10 conjugates were less or similarly active compared to DAR 6, consistent with their faster systemic clearance. Tolerability based on total maytansinoid dose was comparable across DAR groups [1][2].

DAR therapeutic window
Class-level inference
DAR 2–6 optimal
Liver accumulation 7–10% ID/g at DAR 2–6; 24–28% ID/g at DAR 9–10
DAR >9 compromises clearance and tumor model activity
Murine PK and xenograft efficacy; maytansinoid-class trend
drug-to-antibody ratio ADC pharmacokinetics therapeutic window

DM4 Application Scenarios


ADC Development for Heterogeneous Solid Tumors

DM4-based ADCs with cleavable disulfide linkers are the payload-linker combination of choice for solid tumor indications where target antigen expression is heterogeneous. The bystander killing capability — driven by the ~1,000-fold higher extracellular cytotoxicity of lipophilic DM4/S-methyl-DM4 metabolites versus hydrophilic lysine adducts — enables elimination of adjacent antigen-negative tumor cells that would survive treatment with non-bystander-killing ADCs (e.g., thioether-linked DM1 conjugates) [1][2]. This is directly demonstrated in xenograft models where disulfide-linked huC242-DM4 achieved significantly greater tumor regression than thioether-linked huC242-SMCC-DM1 despite equivalent in vitro potency [3].

FRα-Targeted Ovarian Cancer Treatment

DM4 is the validated cytotoxic payload in mirvetuximab soravtansine (Elahere), the first FDA-approved ADC for FRα-positive platinum-resistant ovarian cancer . This clinical precedent establishes DM4 as a derisked payload for FRα-targeted ADC programs. The disulfide linker (sulfo-SPDB) used in this ADC exemplifies the requirement for a reducible linkage to generate bystander-active S-methyl-DM4, supporting extension to other FRα-expressing tumors including triple-negative breast cancer and non-small cell lung cancer where FRα is overexpressed.

ADC DAR Optimization and Formulation Development

The quantitative DAR–therapeutic index relationship established for DM4 conjugates provides a defined optimization window for conjugation process development. Procurement specifications should target average DAR 2–6, as conjugates in this range show comparable clearance and 7–10% ID/g liver accumulation; constructs exceeding DAR 9 suffer 2.4–4.0-fold higher liver sequestration and reduced efficacy despite higher drug loading [4][5]. This DAR window guides both research-grade and GMP-grade DM4 conjugate manufacturing.

Preclinical ADC Payload Selection

When evaluating maytansinoid payloads for a new ADC program, DM4 offers quantifiable differentiation from DM1: disulfide-linked DM4 generates two lipophilic bystander-active metabolites (DM4 and S-methyl-DM4), whereas disulfide-linked DM1 generates only S-methyl-DM1 [2]. In tubulin pharmacology assays, S-methyl-DM4 also exhibits a distinct aggregation propensity (more extensive tubulin aggregates at ≥2 μmol/L compared to S-methyl-DM1) [6]. These differences provide measurable criteria — metabolite profile, bystander potency, tubulin aggregation — for head-to-head payload selection studies.

Application
Selection Property
Validation Focus
Bystander-killing ADC studies in heterogeneous antigen models
Disulfide-linker metabolite profile
Bystander cytotoxicity and tumor model response
FRα-positive tumor model studies
Clinically precedented payload context (mirvetuximab soravtansine)
FRα expression-dependent targeting and model response
Conjugation process and DAR optimization studies
DAR 2–6 window for favorable PK
Clearance and liver biodistribution endpoints
Maytansinoid payload comparison studies
Metabolite spectrum and tubulin engagement profile
Bystander activity, tubulin aggregation, and cytotoxicity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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